(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine
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Overview
Description
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol . This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups, making it a valuable building block in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 1.6, indicating moderate lipophilicity .
Result of Action
The compound’s structural motif, trifluoromethylpyridine, is known to be active in agrochemical and pharmaceutical ingredients, suggesting it may have significant biological effects .
Action Environment
The compound’s physicochemical properties, such as its lipophilicity and gi absorption, suggest that factors such as ph and presence of food or other drugs could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-picoline with fluorinating agents followed by aromatic nuclear chlorination . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution and functionalization of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a similar structure but with a chlorine atom instead of a methanamine group.
2-Fluoro-3-(trifluoromethyl)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high chemical stability and reactivity .
Properties
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSVPYCSWCQJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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